molecular formula C20H20N4O3 B4556545 methyl 3-({[1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate

methyl 3-({[1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate

Cat. No.: B4556545
M. Wt: 364.4 g/mol
InChI Key: DZGDTVJTDPRJJB-UHFFFAOYSA-N
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Description

Methyl 3-({[1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate is a useful research compound. Its molecular formula is C20H20N4O3 and its molecular weight is 364.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 364.15354051 g/mol and the complexity rating of the compound is 543. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic System Synthesis

Synthesis of Pyrido-[1,2-a]pyrimidin-4-ones and Related Compounds : Methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoates are utilized as reagents in the synthesis of various heterocyclic systems, such as N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, 5H-thiazolo[3,2-a]pyrimidin-5-one, and others, demonstrating the compound's versatility in organic synthesis and its application in creating complex molecular structures Selič, Grdadolnik, & Stanovnik, 1997.

Preparation of Fused Pyrimidinones : The compound's reactivity was further explored in the preparation of 3-[(benzyloxycarbonyl)amino] substituted 4H-pyrido[1,2-a]pyrimidin-4-ones, among other derivatives. This research demonstrates the utility of such compounds in the synthesis of heterocyclic systems that could have potential applications in medicinal chemistry and material science Toplak, Svete, Grdadolnik, & Stanovnik, 1999.

Antioxidant Activity and Physicochemical Properties : Novel derivatives of 1,2,4-triazol-5-ones were synthesized, and their in vitro antioxidant activities were assessed. This application highlights the potential use of such compounds in developing new antioxidants, which can have implications for pharmaceuticals and materials science Yüksek, Koca, Gürsoy-Kol, Akyıldırım, & Çelebier, 2015.

Polymorphism Studies

Characterization of Mefenamic Acid Polymorphs : Through spectroscopic and structural analysis, the polymorphs of mefenamic acid were characterized, shedding light on the different physical forms a compound can take. This research is crucial for understanding the material properties of pharmaceutical compounds, including stability and solubility Cunha, Izumi, Petersen, Magalhães, Temperini, Petrilli, & Constantino, 2014.

Synthesis and Evaluation of Antioxidant Activity

Ketone Derivatives of Gallic Hydrazide Derived Schiff Bases : A series of compounds were synthesized and evaluated for their antioxidant activity, contributing to the development of novel antioxidants. This application underscores the importance of such compounds in discovering new therapeutic agents Dighade & Parikh, 2017.

Properties

IUPAC Name

methyl 3-[[1-(2,4-dimethylphenyl)-5-methyltriazole-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c1-12-8-9-17(13(2)10-12)24-14(3)18(22-23-24)19(25)21-16-7-5-6-15(11-16)20(26)27-4/h5-11H,1-4H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZGDTVJTDPRJJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC(=C3)C(=O)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-({[1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate
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Reactant of Route 2
methyl 3-({[1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate
Reactant of Route 3
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methyl 3-({[1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate
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methyl 3-({[1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate
Reactant of Route 5
Reactant of Route 5
methyl 3-({[1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate
Reactant of Route 6
methyl 3-({[1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.